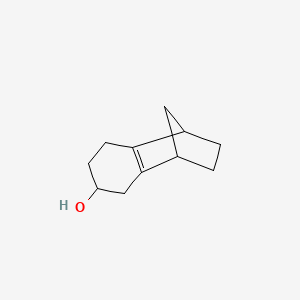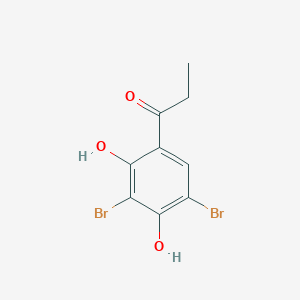
1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one is an organic compound characterized by the presence of bromine and hydroxyl groups attached to a phenyl ring, along with a propanone side chain.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one typically involves the bromination of 2,4-dihydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an acid catalyst such as aluminum chloride (AlCl3) for the acylation step . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Chemischer Reaktionen
1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like ammonia (NH3) or thiols (RSH).
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s anticancer effects could involve the induction of apoptosis or inhibition of cell proliferation through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one include:
1-(3,4-Dihydroxyphenyl)propan-2-one: Lacks bromine atoms and has different reactivity and applications.
Ethanone, 1-(2,4-dihydroxyphenyl)-: Similar structure but with an ethanone side chain instead of propanone.
1-(3,5-dihydroxyphenyl)propan-2-one: Similar structure but without bromine atoms. The uniqueness of this compound lies in the presence of bromine atoms, which impart distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
64603-55-0 |
|---|---|
Molekularformel |
C9H8Br2O3 |
Molekulargewicht |
323.97 g/mol |
IUPAC-Name |
1-(3,5-dibromo-2,4-dihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8Br2O3/c1-2-6(12)4-3-5(10)9(14)7(11)8(4)13/h3,13-14H,2H2,1H3 |
InChI-Schlüssel |
FDAHTYZHIVVLPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C(=C1O)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


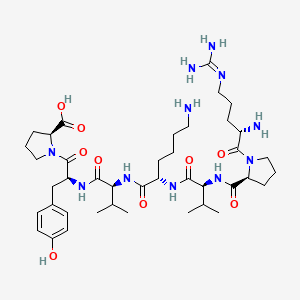
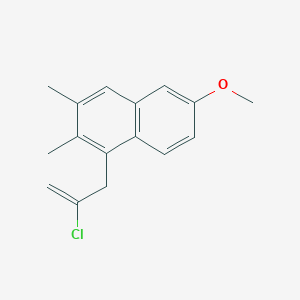
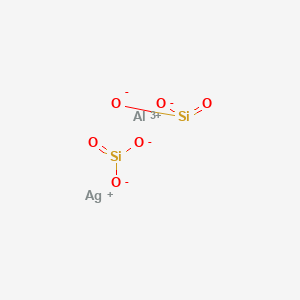
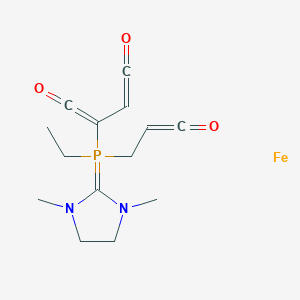
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
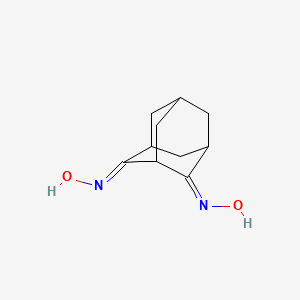
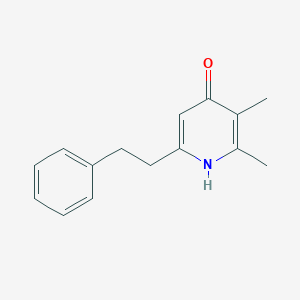
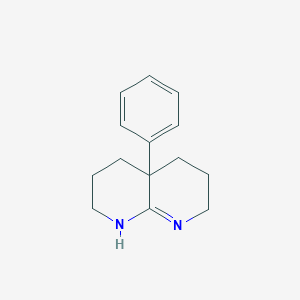
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
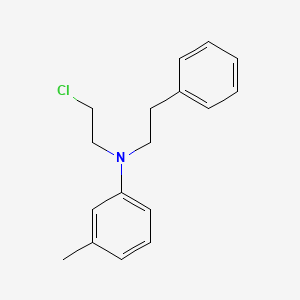
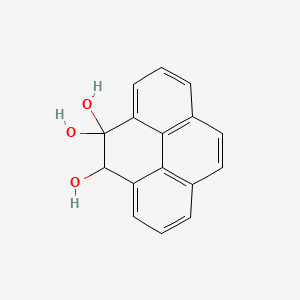
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
